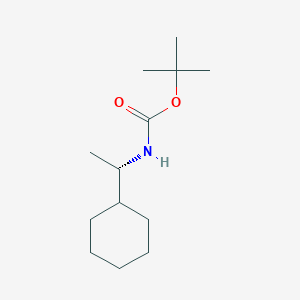
tert-Butyl(S)-(1-cyclohexylethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(S)-(1-cyclohexylethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and a cyclohexylethyl group, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl(S)-(1-cyclohexylethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with a suitable cyclohexylethyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carbamate, allowing it to react with the halide to form the desired product.
Another method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine. The reaction proceeds by treating the amine with Boc2O in the presence of a base such as triethylamine or pyridine, followed by the addition of the cyclohexylethyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and scalability of the synthesis, allowing for better control over reaction conditions and minimizing side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(S)-(1-cyclohexylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbamate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the cyclohexylethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl(S)-(1-cyclohexylethyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate linkages.
Industry: The compound is used in the production of polymers, coatings, and other materials where carbamate functionality is desired.
Mécanisme D'action
The mechanism of action of tert-Butyl(S)-(1-cyclohexylethyl)carbamate involves the formation of stable carbamate linkages with target molecules. This can lead to the inhibition of enzymes by modifying active site residues or altering protein conformation. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group, used as a protecting group in organic synthesis.
Cyclohexyl carbamate: Contains a cyclohexyl group and is used in similar applications as tert-Butyl(S)-(1-cyclohexylethyl)carbamate.
Di-tert-butyl dicarbonate: Used as a protecting group for amines and in the synthesis of carbamates.
Uniqueness
This compound is unique due to its combination of a tert-butyl group and a cyclohexylethyl group, which provides distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and allows for specific interactions with target molecules in biological and industrial applications.
Propriétés
Formule moléculaire |
C13H25NO2 |
|---|---|
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
tert-butyl N-[(1S)-1-cyclohexylethyl]carbamate |
InChI |
InChI=1S/C13H25NO2/c1-10(11-8-6-5-7-9-11)14-12(15)16-13(2,3)4/h10-11H,5-9H2,1-4H3,(H,14,15)/t10-/m0/s1 |
Clé InChI |
JXKQKVZGBGJGNO-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C1CCCCC1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C1CCCCC1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


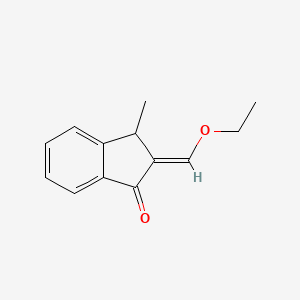


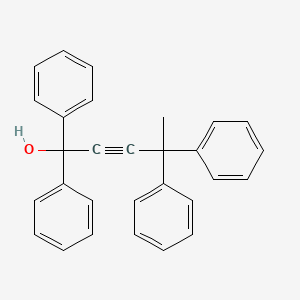
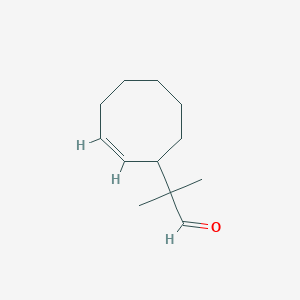
![11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)

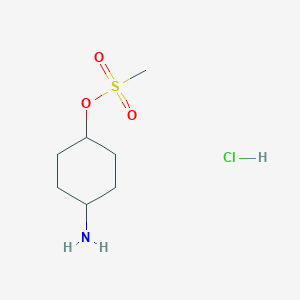
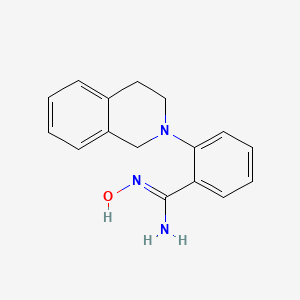
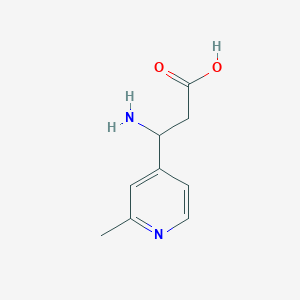



![1-Oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B15241197.png)
